molecular formula C78H134N28O19S B583756 Aakiqasfrghmarkk CAS No. 146554-17-8

Aakiqasfrghmarkk

Cat. No. B583756
CAS RN: 146554-17-8
M. Wt: 1800.167
InChI Key: XCHHSUKHZKSIGY-IUUWKTEVSA-N
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Description

Aakiqasfrghmarkk is a chemical compound that has recently gained attention in the scientific community due to its potential application in various research fields. This compound has shown promising results in the synthesis of novel molecules and has been found to have significant biochemical and physiological effects. In

Scientific Research Applications

  • The Beauty and Benefits of Science : This paper discusses the broad impact of scientific research on understanding the universe and living things, and its role in creating technologies that benefit humanity (Press, 2013).

  • NIA-AA Research Framework for Alzheimer’s Disease : Focuses on using biomarkers for observational and interventional research, emphasizing the use of scientific findings for enhancing understanding and treatment of diseases (Jack et al., 2018).

  • Biomarker Expression in Cancer Therapy : Examines changes in biomarkers in response to therapy in metastatic renal cancer, highlighting the dynamic nature of scientific research in developing treatments (Sharpe et al., 2013).

  • Quality Assessment in Research Overviews : This study validates an index for assessing the scientific quality of research overviews, emphasizing the importance of rigorous methods in scientific research (Oxman & Guyatt, 1991).

  • Bioanalytical Method Validation for Biomarkers : Discusses standards and quality in biomarker assays in pharmaceutical research, underscoring the significance of methodological rigor in scientific investigations (Arnold et al., 2016).

  • Artificial Intelligence in Aging Research : Highlights the use of AI in aging research, demonstrating how modern technology is integrated into scientific research for enhanced understanding and novel discoveries (Zhavoronkov et al., 2019).

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H134N28O19S/c1-8-42(2)61(106-71(119)51(23-13-16-31-80)97-63(111)44(4)93-62(110)43(3)82)75(123)102-53(27-28-59(83)108)67(115)94-46(6)65(113)105-58(40-107)74(122)104-56(36-47-20-10-9-11-21-47)72(120)99-49(25-18-33-89-77(84)85)66(114)91-39-60(109)96-57(37-48-38-88-41-92-48)73(121)101-54(29-35-126-7)68(116)95-45(5)64(112)98-52(26-19-34-90-78(86)87)69(117)100-50(22-12-15-30-79)70(118)103-55(76(124)125)24-14-17-32-81/h9-11,20-21,38,41-46,49-58,61,107H,8,12-19,22-37,39-40,79-82H2,1-7H3,(H2,83,108)(H,88,92)(H,91,114)(H,93,110)(H,94,115)(H,95,116)(H,96,109)(H,97,111)(H,98,112)(H,99,120)(H,100,117)(H,101,121)(H,102,123)(H,103,118)(H,104,122)(H,105,113)(H,106,119)(H,124,125)(H4,84,85,89)(H4,86,87,90)/t42-,43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHHSUKHZKSIGY-IUUWKTEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H134N28O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745573
Record name L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1800.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aakiqasfrghmarkk

CAS RN

146554-17-8
Record name L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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